3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one is a derivative of kojic acid, a naturally occurring compound found in certain fungi. It belongs to a class of compounds known as 4H-pyran-4-ones, which exhibit various biological activities. This particular derivative has shown promising anticonvulsant properties in preclinical studies. This compound is primarily a research chemical and is not currently used in clinical practice. Its role in scientific research is centered around understanding its anticonvulsant properties and its potential for the development of novel antiepileptic drugs.
3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one can be synthesized through a Mannich reaction. This reaction involves the condensation of kojic acid with formaldehyde and a substituted piperazine derivative, specifically 1-[3-(trifluoromethyl)phenyl]piperazine. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, under reflux conditions. The product is isolated and purified by standard techniques, such as recrystallization or column chromatography.
The molecular structure of 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one has been confirmed by spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of specific functional groups, such as the hydroxyl groups, the pyranone ring, and the trifluoromethylphenylpiperazine moiety, is evident in the spectral data. The structure consists of a kojic acid core with a piperazine substituent at the 2-position, which contributes to its biological activity.
Based on the available information, the primary application of 3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one is in preclinical research as a potential anticonvulsant agent. Studies have shown its effectiveness in animal models of epilepsy, specifically in the maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests. Its potential advantages as an antiepileptic drug include its apparent lack of neurotoxicity at effective doses.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6